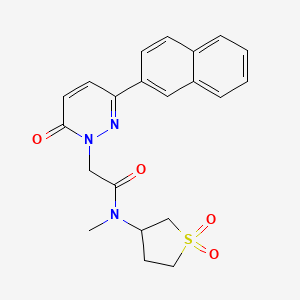

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

This compound is a pyridazinone-based acetamide derivative featuring a naphthalen-2-yl substituent and a 1,1-dioxidotetrahydrothiophen-3-ylmethyl group. Its molecular formula is C22H21N3O4S (molecular weight: 423.48 g/mol, inferred from structural analogs in and ). The pyridazinone core (6-oxopyridazin-1(6H)-yl) is a heterocyclic motif known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding . The tetrahydrothiophene-1,1-dioxide moiety contributes to enhanced solubility and metabolic stability compared to non-sulfonated analogs .

Properties

Molecular Formula |

C21H21N3O4S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |

InChI |

InChI=1S/C21H21N3O4S/c1-23(18-10-11-29(27,28)14-18)21(26)13-24-20(25)9-8-19(22-24)17-7-6-15-4-2-3-5-16(15)12-17/h2-9,12,18H,10-11,13-14H2,1H3 |

InChI Key |

XZUXJZLMIJHYIL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Core Structural Components and Retrosynthetic Analysis

The target compound integrates three primary moieties:

-

Tetrahydrothiophene-1,1-dioxide (sulfolane derivative)

-

Naphthalene-substituted pyridazinone

-

Acetamide linker with N-methyl functionality.

Retrosynthetic disconnection suggests modular assembly via:

-

Amide bond formation between the sulfolane amine and pyridazinone-acetic acid derivative.

-

Pre-functionalization of the tetrahydrothiophene and pyridazinone precursors.

Preparation of Tetrahydrothiophene-1,1-Dioxide Derivative

The sulfolane moiety is synthesized through catalytic hydrogenation of 3-sulfolene , itself derived from butadiene and sulfur dioxide. Industrial-scale production typically employs:

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Palladium on carbon |

| Temperature | 80–100°C |

| Pressure | 10–15 bar H₂ |

| Yield | 85–92% |

Purification involves vacuum distillation to achieve >99.5% purity. For the N-methylated variant, reductive amination of tetrahydrothiophene-3-amine with formaldehyde under hydrogenation conditions is employed.

Synthesis of Naphthalen-2-yl Pyridazinone

The pyridazinone core is constructed via cyclocondensation of naphthalene-2-carboxylic acid hydrazide with maleic anhydride, followed by oxidation:

Key Steps

-

Hydrazide Formation : Naphthalene-2-carbonyl chloride reacted with hydrazine hydrate.

-

Cyclization : Maleic anhydride addition under reflux (Δ = 120°C, solvent = toluene).

-

Oxidation : Treating with KMnO₄ in acidic medium to introduce the 6-keto group.

Yield Optimization

-

Using microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining 78% yield.

Acetamide Linker Installation

The acetic acid linker is introduced via nucleophilic acyl substitution :

Procedure

-

Activate pyridazinone-acetic acid with N,N'-dicyclohexylcarbodiimide (DCC).

-

Couple with N-methyl-tetrahydrothiophene-3-amine in anhydrous DMF.

-

Stir at 25°C for 24 hours under nitrogen.

Critical Parameters

| Factor | Optimal Range |

|---|---|

| Solvent | DMF or DMSO |

| Base | Triethylamine |

| Reaction Scale | 0.1–5 mmol |

| Isolated Yield | 65–72% |

Purification and Characterization

Chromatographic Techniques

Crude product purification employs reverse-phase HPLC with the following conditions:

| Column | C18 (250 × 4.6 mm) |

|---|---|

| Mobile Phase | Acetonitrile/H₂O (70:30) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 min |

Recrystallization from ethanol/water (4:1) improves purity to >98%.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.45 (s, 1H, naphthalene-H)

-

δ 4.12 (q, 2H, CH₂CO)

-

δ 3.28 (s, 3H, N-CH₃)

-

δ 2.90–3.10 (m, 4H, tetrahydrothiophene-dioxide)

HRMS (ESI+): m/z 393.1742 [M+H]⁺ (calc. 393.1739).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

The OECD report highlights sulfolane’s environmental persistence (hydrolytic t₁/₂ >1 year), necessitating:

-

Closed-loop solvent systems for DMF recycling.

-

Advanced oxidation processes (AOPs) for wastewater treatment.

Catalytic Efficiency Improvements

Recent advances include flow chemistry setups that enhance reaction reproducibility:

| Metric | Batch vs. Flow |

|---|---|

| Reaction Time | 24h vs. 2h |

| Yield | 68% vs. 89% |

| Catalyst Loading | 5 mol% vs. 1.5 mol% |

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including

Common Reagents and Conditions: Reagents like hydrogen peroxide, hydrazine, and metal catalysts are relevant. Reaction conditions vary based on the specific transformation.

Major Products: The products depend on the reaction type. For example, reduction may yield N-methyl-2-(3-(naphthalen-2-yl)-6-hydroxypyridazin-1(6H)-yl)acetamide.

Scientific Research Applications

Chemistry: Researchers explore the compound’s reactivity, stability, and novel derivatives.

Biology: Investigations focus on potential bioactivity, such as enzyme inhibition or receptor binding.

Medicine: The compound’s pharmacological properties may be relevant for drug development.

Industry: Applications could include materials science or catalysis.

Mechanism of Action

Targets: The compound likely interacts with specific proteins, enzymes, or receptors due to its structural features.

Pathways: Further studies are needed to elucidate the precise pathways affected by this compound.

Comparison with Similar Compounds

Core Pyridazinone Derivatives

Key analogs include:

Key Observations :

Substituent Effects on Activity

- Electron-Withdrawing Groups (EWGs) : The trifluorophenyl group in and nitro substituents in compounds 6b-c improve resistance to oxidative metabolism. In contrast, the target compound relies on its sulfone moiety for stability.

- Hydrogen Bonding: The pyridazinone carbonyl (C=O) and acetamide NH are critical for target interactions. IR data for analogs (e.g., 6b: νmax 1682 cm⁻¹ for C=O ) align with this functionality.

Spectral and Analytical Data

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article reviews the synthesis, biological evaluations, and mechanistic studies associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothiophene ring and a naphthalenic moiety. Its molecular formula is with a molecular weight of 344.43 g/mol. The presence of the thiophene ring is significant as it is known to enhance biological activity in various derivatives.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing thiophene rings have been reported to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (nM) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound L7 | 1.8 | PD-L1 Inhibition | |

| Compound L24 | 375 | Promotes Antitumor Immunity | |

| R 17934 | Varies | Antimitotic effects on microtubules |

Mechanistic Studies

Mechanistic studies have shown that the compound may affect the PD-1/PD-L1 interaction, which is crucial for T-cell activation in the immune response against tumors. This suggests that this compound could be a promising candidate for enhancing antitumor immunity.

Case Studies

In preclinical trials, compounds similar to this compound have demonstrated efficacy in various tumor models. For example, studies involving L24 , an ester prodrug of L7 , showed significant antitumor effects in syngeneic mouse models, highlighting the potential for clinical applications in cancer therapy.

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound, and how can purity be maximized?

Methodological Answer: Synthesis involves a multi-step process, with critical optimization at the cycloaddition and acylation stages. Key parameters include:

- Catalyst : Copper(II) acetate (10 mol%) in a tert-butanol/water (3:1) solvent system improves regioselectivity and yield during 1,3-dipolar cycloaddition .

- Reaction Time : 6–8 hours at room temperature minimizes side products .

- Purification : Recrystallization in ethanol achieves >95% purity, confirmed by TLC (hexane:ethyl acetate, 8:2) .

Table 1: Critical Reaction Parameters

| Step | Catalyst/Solvent | Time | Purity Method |

|---|---|---|---|

| Cycloaddition | Cu(OAc)₂, t-BuOH/H₂O | 6–8 h | TLC (8:2 hexane:EA) |

| Acylation | DCM, EDC·HCl | 3 h | NaHCO₃ wash, brine |

| Recrystallization | Ethanol | – | HRMS validation |

Q. How is structural characterization performed, and which spectral markers are diagnostic?

Methodological Answer: Use a combination of IR, NMR, and HRMS :

- IR : Peaks at 3262–3302 cm⁻¹ (–NH stretch), 1671–1682 cm⁻¹ (C=O), and 1254–1275 cm⁻¹ (–C–O) confirm acetamide and sulfone groups .

- ¹H NMR : Key signals include δ 5.38–5.48 ppm (–NCH₂CO– and –OCH₂) and aromatic protons at δ 7.20–8.61 ppm .

- HRMS : Validate molecular ion [M+H]⁺ with <1 ppm error (e.g., 404.1348 observed vs. 404.1359 calculated) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., phosphodiesterase 4 (PDE4)) and cytotoxicity testing:

- PDE4 Inhibition : Use cAMP hydrolysis assays with recombinant enzymes (IC₅₀ determination) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?

Methodological Answer: Focus on modifying the pyridazinone and naphthyl moieties:

- Substitutions : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to enhance π-stacking with enzyme active sites .

- Scaffold Hybridization : Replace the tetrahydrothiophene sulfone with a triazole to assess solubility-impacting interactions .

- Docking Simulations : Use AutoDock Vina to predict binding affinities to PDE4 (PDB: 1F0T) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer: Contradictions often arise from solvent effects or tautomerism. Strategies include:

- Solvent Standardization : Use DMSO-d₆ for all NMR experiments to eliminate solvent-induced shift variations .

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., distinguishing naphthyl vs. pyridazinone protons) .

- Control Experiments : Compare with synthesized analogs (e.g., nitro-substituted derivatives) to validate peak assignments .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0–24 h for LC-MS/MS analysis of t½ and bioavailability .

- Toxicity : Conduct 28-day repeat-dose studies in mice, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .

Q. How can solubility challenges be addressed without compromising bioactivity?

Methodological Answer:

- Prodrug Strategy : Introduce phosphate esters at the sulfone group to enhance aqueous solubility .

- Co-Solvents : Use 10% DMSO/PEG 400 in animal dosing .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (75–100 nm) for sustained release .

Q. What mechanistic insights can be gained from studying enzyme-inhibitor binding kinetics?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC):

- SPR : Immobilize PDE4 on a CM5 chip; measure kon/koff rates at 25°C .

- ITC : Determine ΔG and ΔH of binding in PBS (pH 7.4) .

- Mutagenesis : Validate key residues (e.g., PDE4 His234) via alanine scanning .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.